molecular formula C22H30N8O6 B1345614 Pyroglutamyl-prolyl-arginine-4-nitroanilide CAS No. 72194-57-1

Pyroglutamyl-prolyl-arginine-4-nitroanilide

Cat. No.: B1345614
CAS No.: 72194-57-1
M. Wt: 502.5 g/mol
InChI Key: WPVINHLVHHPBMK-ULQDDVLXSA-N
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Description

Pyroglutamyl-prolyl-arginine-4-nitroanilide: is an oligopeptide compound that belongs to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids. This compound is often used as a chromogenic substrate in biochemical assays, particularly for the detection and quantification of protease activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-prolyl-arginine-4-nitroanilide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyroglutamyl-prolyl-arginine-4-nitroanilide undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.

    Oxidation: Reducing agents like sodium dithionite can be used.

    Substitution: Nucleophilic reagents can be employed for substitution reactions.

Major Products:

Scientific Research Applications

Pyroglutamyl-prolyl-arginine-4-nitroanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyroglutamyl-prolyl-arginine-4-nitroanilide involves its role as a substrate for proteases. When proteases cleave the peptide bonds within the compound, the 4-nitroanilide moiety is released, producing a color change that can be quantitatively measured. This allows for the detection and quantification of protease activity. The molecular targets are the peptide bonds within the compound, and the pathways involved include enzymatic hydrolysis .

Comparison with Similar Compounds

  • N-p-Tosylglycyl-prolyl-arginine-4-nitroanilide
  • N-Phthalylglycine
  • N-Phthalylglycyl-a-aminoisobutyric acid

Comparison: Pyroglutamyl-prolyl-arginine-4-nitroanilide is unique due to its specific sequence of amino acids and the presence of the 4-nitroanilide moiety, which provides a chromogenic property. This makes it particularly useful in assays where a colorimetric readout is required. Similar compounds may have different amino acid sequences or functional groups, leading to variations in their biochemical properties and applications .

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVINHLVHHPBMK-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992908
Record name N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72194-57-1
Record name S 2366
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072194571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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